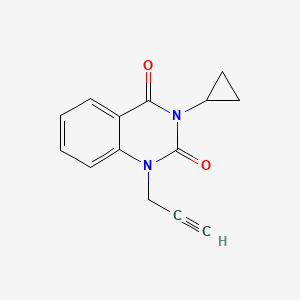

3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is a compound that falls under the category of quinazoline-2,4-dione compounds . These compounds have been synthesized and evaluated for their binding towards sphingosine-1-phosphate receptor 2 (S1PR2) .

Synthesis Analysis

A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized . The synthesis involved a [32P]S1P binding assay . The compounds were synthesized in both catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The molecular structure of quinazoline-2,4-dione compounds is based on this quinazoline scaffold .Chemical Reactions Analysis

The quinazoline-2,4-dione compounds were evaluated for their binding towards sphingosine-1-phosphate receptor 2 (S1PR2) using a [32P]S1P binding assay . This represents the chemical interaction of these compounds with the receptor .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Properties

A key application of this compound lies in its role in synthesizing potent antibacterial agents. Hashimoto et al. (2007) discuss the synthesis of new 2-sulfonylquinolones using similar compounds as intermediates. These synthesized compounds effectively combat resistant organisms like MRSA (Hashimoto et al., 2007).

Reactivity with Isocyanates

The reactivity of related hydroxyquinoline-diones with isocyanates, as reported by Mrkvička et al. (2011), yields novel compounds with diverse potential applications. This research demonstrates the versatility of quinazoline-dione derivatives in chemical reactions (Mrkvička et al., 2011).

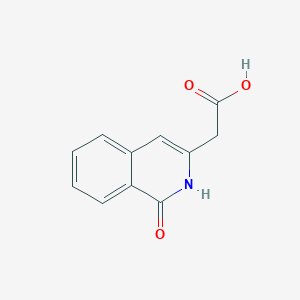

Application in Optically Pure Isoquinoline Derivatives

Bottari et al. (1999) explored the synthesis of optically pure isoquinoline derivatives using similar compounds. These derivatives have potential applications in pharmaceuticals, particularly in the synthesis of morphine alkaloids (Bottari et al., 1999).

Potential as Cancer Inhibitors

Falsini et al. (2017) identified 3-hydroxyquinazoline-2,4-dione as a useful scaffold for developing inhibitors of tumor-associated human carbonic anhydrases. This has significant implications for cancer treatment (Falsini et al., 2017).

Structural and Antimicrobial Studies

Tran et al. (2004) synthesized a series of 3-hydroxyquinazoline-2,4-diones, exhibiting significant antibacterial activity. This highlights another avenue for the application of quinazoline-dione derivatives in medicine (Tran et al., 2004).

Antagonists at Ionotropic Glutamate Receptors

Colotta et al. (2012) explored 3-hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors, which could have therapeutic applications in neurological disorders (Colotta et al., 2012).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione is the sphingosine-1-phosphate receptor 2 (S1PR2) . S1PR2 is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to sphingosine-1-phosphate, a bioactive lipid mediator.

Mode of Action

This compound interacts with S1PR2 by binding to it . This interaction results in changes in the receptor’s activity, which can influence various cellular processes.

Biochemical Pathways

The interaction of this compound with S1PR2 affects the sphingosine-1-phosphate signaling pathway . This pathway plays a key role in regulating a variety of cellular processes, including cell growth, survival, and migration.

Result of Action

The binding of this compound to S1PR2 can lead to changes in cellular processes regulated by the sphingosine-1-phosphate signaling pathway . The specific molecular and cellular effects can vary depending on the cell type and the context in which the interaction occurs.

Propiedades

IUPAC Name |

3-cyclopropyl-1-prop-2-ynylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-2-9-15-12-6-4-3-5-11(12)13(17)16(14(15)18)10-7-8-10/h1,3-6,10H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSVCMBGJXRWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2C(=O)N(C1=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2409045.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)

![Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2409048.png)

![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2409057.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)